molecular formula C15H20Cl2N2O B1679690 PF-184298 CAS No. 813447-40-4

PF-184298

Cat. No.: B1679690
CAS No.: 813447-40-4
M. Wt: 315.2 g/mol
InChI Key: PIKCALBGLDBAKK-NSHDSACASA-N
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Preparation Methods

The synthesis of PF-18298 involves several steps. One common method includes the reaction of 2,3-dichlorobenzoyl chloride with isobutylamine in the presence of a base to form the intermediate. This intermediate is then reacted with pyrrolidine to yield PF-18298 . The reaction conditions typically involve the use of solvents such as tetrahydrofuran and acetonitrile, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.

Chemical Reactions Analysis

PF-18298 undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

PF-18298 exerts its effects by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their availability and activity. The compound targets the serotonin transporter, norepinephrine transporter, and dopamine transporter, blocking their function and preventing the reabsorption of these neurotransmitters into the presynaptic neuron .

Comparison with Similar Compounds

PF-18298 is unique compared to other monoamine reuptake inhibitors due to its ability to inhibit the reuptake of three major neurotransmitters: serotonin, norepinephrine, and dopamine. Similar compounds include:

PF-18298’s broad spectrum of action makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

PF-184298, also known as (S)-2,3-dichloro-N-isobutyl-N-pyrrolidin-3-ylbenzamide, is a small molecule drug developed by Pfizer Inc. It functions primarily as a dual serotonin and norepinephrine reuptake inhibitor (SNRI) and has been investigated for its potential therapeutic applications in treating urogenital diseases, particularly stress urinary incontinence. This article provides a comprehensive overview of the biological activity of this compound, detailing its pharmacokinetics, mechanism of action, and relevant case studies.

This compound acts as an inhibitor of the norepinephrine transporter (NET) and serotonin transporter (SERT). By inhibiting these transporters, this compound increases the levels of norepinephrine and serotonin in the synaptic cleft, which can enhance mood and potentially improve urethral tone. This mechanism is crucial for its application in treating conditions associated with urinary incontinence.

Pharmacokinetics

A key aspect of this compound's development involved understanding its pharmacokinetics. A study indicated that oral pharmacologically active doses were administered alongside intravenous microdosing to evaluate absorption and clearance rates. The predicted clearance range for this compound was found to be between 3 to >20 mL min⁻¹ kg⁻¹ based on preclinical studies conducted in rats and dogs .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Molecular FormulaC15H20Cl2N2O
CAS Registry Number813447-40-4
Clearance Prediction3 to >20 mL min⁻¹ kg⁻¹
Active Dose (oral)Determined in studies

In Vivo Studies

In vivo studies demonstrated that this compound significantly increased urethral tone in preclinical models. This effect was observed at plasma concentrations consistent with its in vitro pharmacological activity. The compound exhibited good metabolic stability and selectivity over dopamine reuptake inhibition, which is advantageous for minimizing side effects associated with dopaminergic activity .

Clinical Trials

A clinical trial was initiated to assess the safety and efficacy of this compound in human subjects suffering from stress urinary incontinence. Although specific results from these trials are pending, the design included rigorous pharmacokinetic evaluations to correlate preclinical findings with human responses.

Retrospective Analysis

A retrospective analysis highlighted the challenges faced during the prediction of human pharmacokinetics based on animal models. The analysis suggested that if advanced simulation tools had been available earlier, predictions could have aligned more closely with observed human pharmacokinetics .

Properties

CAS No.

813447-40-4

Molecular Formula

C15H20Cl2N2O

Molecular Weight

315.2 g/mol

IUPAC Name

2,3-dichloro-N-(2-methylpropyl)-N-[(3S)-pyrrolidin-3-yl]benzamide

InChI

InChI=1S/C15H20Cl2N2O/c1-10(2)9-19(11-6-7-18-8-11)15(20)12-4-3-5-13(16)14(12)17/h3-5,10-11,18H,6-9H2,1-2H3/t11-/m0/s1

InChI Key

PIKCALBGLDBAKK-NSHDSACASA-N

SMILES

CC(C)CN(C1CCNC1)C(=O)C2=C(C(=CC=C2)Cl)Cl

Isomeric SMILES

CC(C)CN([C@H]1CCNC1)C(=O)C2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

CC(C)CN(C1CCNC1)C(=O)C2=C(C(=CC=C2)Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PF 184,298
PF 184298
PF-184,298
PF-184298
PF184,298
PF184298

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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